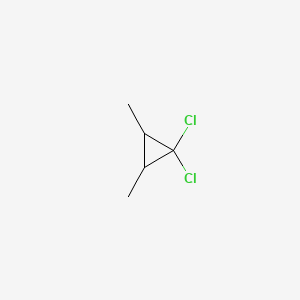
1,1-Dichloro-2,3-dimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2,3-dimethylcyclopropane is an organic compound with the molecular formula C₅H₈Cl₂. It is a cyclopropane derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to the cyclopropane ring. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2,3-dimethylcyclopropane can be synthesized through the addition of dichlorocarbene to alkenes. Dichlorocarbene is generated in situ from chloroform and a strong base such as potassium hydroxide (KOH). The reaction proceeds as follows:
Generation of Dichlorocarbene: Chloroform (CHCl₃) is deprotonated by KOH to form trichloromethanide anion, which then expels a chloride ion to produce dichlorocarbene (CCl₂).
Cyclopropanation: The dichlorocarbene reacts with an alkene to form the cyclopropane ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and precise control of temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2,3-dimethylcyclopropane undergoes various chemical reactions, including:
Isomerization: At elevated temperatures, it can isomerize to form different chlorinated alkenes.
Decomposition: It can decompose to produce smaller molecules such as hydrogen chloride and chlorinated dienes.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents can be used to oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents can be employed to reduce the compound, potentially removing the chlorine atoms and forming hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Major Products Formed
Isomerization Products: Trans-3,4-dichloropent-2-ene.
Decomposition Products: Trans-3-chloropenta-1,3-diene and hydrogen chloride.
Scientific Research Applications
1,1-Dichloro-2,3-dimethylcyclopropane has several applications in scientific research:
Biology: Its reactivity makes it useful in studying enzyme-catalyzed reactions involving cyclopropane rings.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-dichloro-2,3-dimethylcyclopropane involves its high reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, facilitated by external forces or chemical reagents, leading to the formation of various products. The molecular targets and pathways involved include:
Ring Strain: The high ring strain in the cyclopropane ring makes it susceptible to ring-opening reactions.
Electrophilic and Nucleophilic Sites: The chlorine atoms and the cyclopropane ring provide sites for electrophilic and nucleophilic attacks, respectively.
Comparison with Similar Compounds
1,1-Dichloro-2,3-dimethylcyclopropane can be compared with other cyclopropane derivatives:
1,1-Dichloro-2,2-dimethylcyclopropane: Similar in structure but with different substitution patterns, leading to different reactivity and applications.
Cyclopropane: The parent compound, which is less reactive due to the absence of substituents.
Other Halogenated Cyclopropanes: Compounds with different halogen atoms or different positions of halogen substitution, affecting their chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
Properties
CAS No. |
1120-68-9 |
|---|---|
Molecular Formula |
C5H8Cl2 |
Molecular Weight |
139.02 g/mol |
IUPAC Name |
1,1-dichloro-2,3-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Cl2/c1-3-4(2)5(3,6)7/h3-4H,1-2H3 |
InChI Key |
KOBPHDGNTMLQKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)

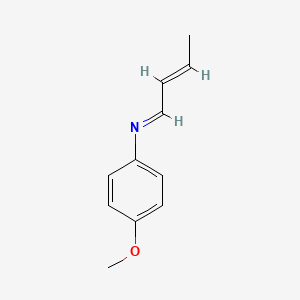
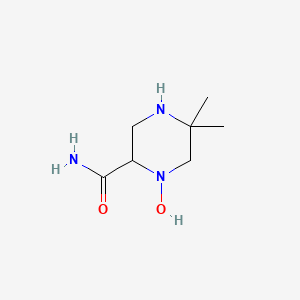

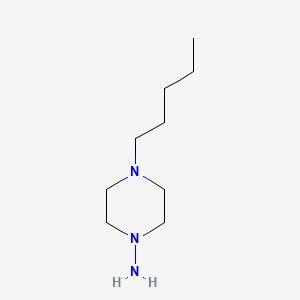
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
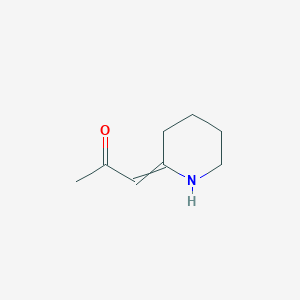
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
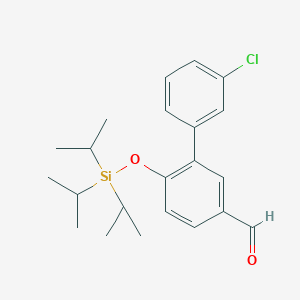

![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)
